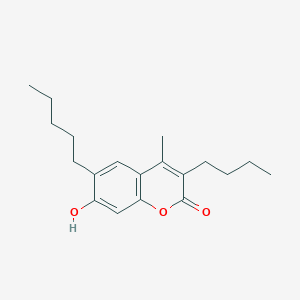
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl-
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl-, also known as flavonoid, is a natural compound found in various plants, fruits, and vegetables. Flavonoids are known for their antioxidant and anti-inflammatory properties, which make them useful in preventing and treating various diseases.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress in the body. It also has anti-inflammatory properties that help reduce inflammation in the body.
生化和生理效应
Studies have shown that 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- has various biochemical and physiological effects on the body. It has been found to reduce oxidative stress, inflammation, and cell damage. It also has a positive effect on blood sugar levels and insulin sensitivity, which makes it useful in the prevention and treatment of diabetes. Additionally, it has been found to have a positive effect on cardiovascular health by reducing blood pressure and improving cholesterol levels.
实验室实验的优点和局限性
The advantages of using 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- in lab experiments include its antioxidant and anti-inflammatory properties, which make it useful in studying the prevention and treatment of various diseases. However, the limitations of using the compound in lab experiments include its low solubility in water, which makes it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl-. One direction is the development of more efficient synthesis methods to produce the compound. Another direction is the study of its potential use in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential health benefits.
合成方法
The synthesis of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- can be achieved through various methods such as chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the use of chemical reagents to produce the compound in the laboratory. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce the compound. Plant extraction involves the extraction of the compound from plants using solvents.
科研应用
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- has been extensively studied for its potential health benefits. It has been found to have antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. The compound has been studied for its potential use in the prevention and treatment of various diseases such as cancer, cardiovascular disease, diabetes, and neurodegenerative diseases.
性质
CAS 编号 |
111052-71-2 |
|---|---|
产品名称 |
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- |
分子式 |
C19H26O3 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
3-butyl-7-hydroxy-4-methyl-6-pentylchromen-2-one |
InChI |
InChI=1S/C19H26O3/c1-4-6-8-9-14-11-16-13(3)15(10-7-5-2)19(21)22-18(16)12-17(14)20/h11-12,20H,4-10H2,1-3H3 |
InChI 键 |
ZBIHOLUXWKOYOA-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCC |
规范 SMILES |
CCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCC |
其他 CAS 编号 |
111052-71-2 |
同义词 |
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。









![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)






